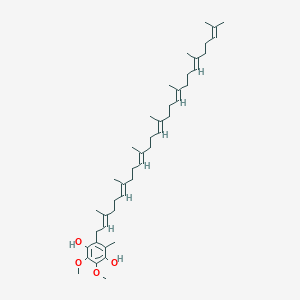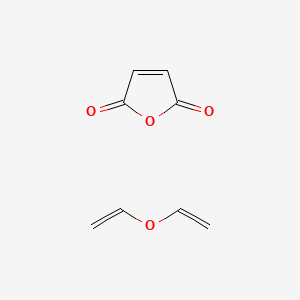
Spadns
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of SPADNS involves complexation reactions with metal ions such as U(VI), Cu(II), Pb(II), Ni(II), Co(II), Zn(II), Cd(II), Mn(II), Ca(II), Mg(II), Ba(II), and Sr(II). These processes are examined through spectrophotometric and potentiometric methods, which help determine the dissociation constants of the ligand and the formation constants of the metal ion-SPADNS complexes (Calvo, Marina, Rodríguez, & González, 1986).
Molecular Structure Analysis
Raman and surface-enhanced Raman spectroscopy (SERS) techniques have provided insights into the molecular structure of SPADNS. These studies focus on the Raman spectra of SPADNS powder and aqueous solution, helping to assign Raman bands by considering its infrared absorption spectrum. The analysis discusses SPADNS tautomers, including o-hydroxyazo and o-quinone hydrazone forms (Siu & Chen, 1993).
Chemical Reactions and Properties
SPADNS undergoes various chemical reactions, including degradation kinetics in aqueous phase by Fenton process, which has been extensively studied. These studies have assessed the effects of pH, hydrogen peroxide, ferrous ion concentrations, and the molar ratio of these components on the degradation efficiency of SPADNS (Hassan, Rahman, Chattopadhay, & Naidu, 2019).
Physical Properties Analysis
The physical properties of organic compounds, including SPADNS, can be estimated from their molecular structure using computational algorithms. This approach helps predict a wide range of physical properties such as vapor pressure, boiling point, and solubility, which are crucial for environmental modeling and understanding the behavior of pollutants (Hilal, Ayyampalayam, Whiteside, & Carreira, 2007).
Wissenschaftliche Forschungsanwendungen
Biophotonics Imaging
Single-photon avalanche diode (SPAD) arrays have significantly advanced in the last 15 years, offering imaging capabilities at the level of individual photons. They are used in biophotonics for applications like fluorescence lifetime imaging microscopy (FLIM), Raman spectroscopy, and other techniques. SPAD arrays provide unparalleled photon counting and time-resolved performance, making them crucial for biological imaging technologies (Bruschini et al., 2019).
Agricultural Efficiency
In agriculture, SPAD meters are used to monitor leaf nitrogen status in crops like rice. This technology aids in enhancing nitrogen-use efficiency by guiding fertilizer management, which is crucial for achieving high yield levels. The SPAD meter is an effective tool for determining the timing and amount of nitrogen fertilizer, contributing to sustainable agriculture practices (Peng et al., 1996).
RNA Detection
SPADNS is employed in a scintillation proximity assay (SPA) for detecting RNA transcripts. This method involves hybridizing 3H-labeled RNA transcripts with biotinylated oligodeoxynucleotides, which are then bound by scintillant-embedded beads. The application of SPADNS in this context is crucial for measuring RNA polymerase activity and selecting effective antisense oligodeoxynucleotides in research (Liu et al., 2001).
Raman Spectroscopy
SPADNS has been studied using Raman and surface-enhanced Raman spectroscopy (SERS) techniques. The analysis of SPADNS through these methods provides valuable insights into its molecular structure and adsorption properties, which are important in various analytical applications, including environmental monitoring and chemical sensing (Siu & Chen, 1993).
Supercapacitors in Energy Storage
SPADNS is used as an anionic dopant in the fabrication of polypyrrole electrodes for electrochemical supercapacitors. Its application in this field is crucial for enhancing the capacitive behavior and cycling stability of supercapacitors, which are essential components in energy storage systems (Chen & Zhitomirsky, 2013).
Surface Adsorption Studies
The interaction of SPADNS with surfactants and its adsorption onto solid phases has been a subject of study. Understanding the adsorption behavior of SPADNS is important in areas such as water treatment and environmental chemistry (Gomes et al., 2012).
Space Applications
SPAD technology is used in space applications, such as the China Laser Time Transfer mission, which involves the synchronization of timescales via a space clock using optical pulses. SPADs are crucial for detecting single photons in the challenging conditions of outer space (Procházka et al., 2007).
Spectroscopy and Imaging in Biophotonics
SPAD arrays have significant applications in biophotonics for fluorescence, chemiluminescence, and imaging techniques. They offer single-photon sensitivity and time-resolved imaging capabilities, making them ideal for advanced biophotonic instruments and methods (Caccia et al., 2019).
Trace Metal Analysis
SPADNS is used in electrochemical sensors for the determination of trace amounts of metals like copper. This application is significant in environmental monitoring and analysis of water samples and human hair for metal content (Rohani & Taher, 2008).
Safety And Hazards
SPADNS may be corrosive to metals, cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
trisodium;4,5-dihydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O11S3.3Na/c19-12-7-11(31(24,25)26)5-8-6-13(32(27,28)29)15(16(20)14(8)12)18-17-9-1-3-10(4-2-9)30(21,22)23;;;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHGQXKBQBMQEK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N2Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066920 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
| Record name | SPADNS | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Spadns | |
CAS RN |
23647-14-5 | |
| Record name | Spadns | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023647145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4,5-dihydroxy-3-(4-sulphonatophenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPADNS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9EXU0M2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-azaniumyl-5-{2-[4-(hydroxymethyl)phenyl]hydrazino}-5-oxopentanoate](/img/structure/B1212738.png)




![9H-Isoxazolo[3,2-b]quinazolin-9-one, 2,3-dihydro-3-methyl-](/img/structure/B1212744.png)






